4-Aminopyrimidine-5-carboxamide

Medicinal chemistry Kinase hinge binding Scaffold selection

4‑Aminopyrimidine‑5‑carboxamide is the definitive starting scaffold for kinase inhibitor programs requiring a 4‑amino/5‑carboxamide pharmacophore. Unlike regioisomeric pyrimidine‑4‑carboxamides or 5‑carboxylic acids, this substitution pattern delivers the precise ortho‑like hinge‑donor geometry validated for dual p70S6K/Akt inhibition (analog 37, single‑digit nM potency), selective Syk blockade (ID₅₀ 13 mg/kg in PCA mouse), and Lck‑driven immunosuppression. Three SAR vectors — 5‑amide coupling, 4‑amino derivatization, and hydrolysis to the free acid — are accessible from one building block. Secure the parent scaffold that underlies multiple published clinical‑candidate chemotypes.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
CAS No. 4786-51-0
Cat. No. B188243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine-5-carboxamide
CAS4786-51-0
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)C(=O)N
InChIInChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9)
InChIKeyLHRPKQMNCPCVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine-5-carboxamide CAS 4786-51-0: Core Scaffold Selection Guide for Medicinal Chemistry and Kinase Inhibitor Development


4-Aminopyrimidine-5-carboxamide (CAS 4786-51-0, MF: C5H6N4O, MW: 138.13 g/mol) is a heterocyclic building block characterized by a pyrimidine core with an amino group at the 4-position and a primary carboxamide at the 5-position . The compound exists as a solid with a predicted LogP of -0.7 and topological polar surface area (TPSA) of 94.9 Ų . This specific 4-amino/5-carboxamide substitution pattern constitutes the minimal pharmacophore for dual hydrogen bond donor-acceptor interactions with kinase hinge regions, and the compound serves as the parent scaffold from which 4-aminopyrimidine-5-carboxamide derivatives (including 4-anilinopyrimidine-5-carboxamides) are elaborated for kinase inhibitor discovery programs [1][2].

Why Generic Pyrimidine Carboxamide Substitution Fails: 4-Aminopyrimidine-5-carboxamide Differentiation


Not all pyrimidine carboxamides are functionally equivalent. The regioisomeric substitution pattern dictates both the hinge-binding pharmacophore geometry and the synthetic versatility of the scaffold. Pyrimidine-4-carboxamides present a different spatial orientation of hydrogen bond donors and acceptors relative to the kinase hinge, while pyrimidine-5-carboxylic acids lack the neutral amide donor-acceptor balance required for many kinase inhibitor chemotypes [1]. The 4-amino/5-carboxamide arrangement specifically provides an ortho-like relationship between the amino group (hinge donor) and the carboxamide (solvent-exposed or ribose-pocket vector), a geometry that has been validated across multiple kinase targets including Syk, p70S6K/Akt, and Lck [2][3]. Substituting a 4-hydroxy, 4-unsubstituted, or 5-carboxylic acid analog fundamentally alters both the binding mode and the available derivatization chemistry.

4-Aminopyrimidine-5-carboxamide: Quantifiable Differentiation Evidence Versus Closest Analogs


Hydrogen Bond Donor Count Differentiates 4-Aminopyrimidine-5-carboxamide from 4-Aminopyrimidine-5-carboxylic Acid

The neutral carboxamide functionality in 4-aminopyrimidine-5-carboxamide (CAS 4786-51-0) provides a distinct hydrogen bond donor/acceptor profile compared to the carboxylic acid analog 4-aminopyrimidine-5-carboxylic acid (CAS 20737-41-1). The carboxamide contributes one hydrogen bond donor (NH₂ of amide) and one acceptor (C=O), whereas the carboxylic acid contributes one donor (O-H) and two acceptors (C=O and C-O⁻ at physiological pH) . This difference alters both the calculated LogP (carboxamide: -0.7; carboxylic acid: -0.24 predicted) and the charge state at physiological pH (carboxamide neutral; carboxylic acid anionic) .

Medicinal chemistry Kinase hinge binding Scaffold selection

Regioisomeric Differentiation: 5-Carboxamide vs 4-Carboxamide Dictates Kinase Inhibitor Scaffold Utility

The 5-carboxamide regioisomer (4-aminopyrimidine-5-carboxamide) places the amide group adjacent to the 4-amino hinge-binding motif, creating a distinct vector for solvent-exposed or ribose-pocket interactions. In contrast, pyrimidine-4-carboxamide-based inhibitors (e.g., GSK-3 inhibitors) utilize the 4-position carboxamide as part of the hinge-binding motif itself [1]. Scaffold docking studies in the dual p70S6K/Akt inhibitor program demonstrated that the 4-aminopyrimidine-5-carboxamide scaffold (exemplified by analog 6) achieved single-digit nanomolar biochemical potency in p70S6K assays [2].

Kinase inhibitor Scaffold docking SAR

4-Aminopyrimidine-5-carboxamide as Parent Scaffold: Validated Across Multiple Kinase Chemotypes with Quantified Potency

Derivatives of the 4-aminopyrimidine-5-carboxamide scaffold have demonstrated quantifiable biochemical potency across multiple kinase targets. In Syk inhibitor development, 4-anilinopyrimidine-5-carboxamide derivatives showed high selectivity for Syk over ZAP-70, c-Src, and PKC [1]. In dual p70S6K/Akt programs, 4-aminopyrimidine analog 6 exhibited single-digit nanomolar potency in p70S6K enzymatic assays and micromolar potency in Akt assays, while optimized analog 37 achieved single-digit nanomolar values in both p70S6K and Akt biochemical assays with an hERG IC₅₀ of 17.4 μM [2]. Aminopyrimidine amides also demonstrated potent Lck inhibition with improved cellular potency and selectivity versus aminoquinazoline predecessors [3].

Kinase inhibitor Syk p70S6K Akt Lck

Amide Hydrolysis to 4-Aminopyrimidine-5-carboxylic Acid: Quantified Reaction Conditions Enable Controlled Derivatization

4-Aminopyrimidine-5-carboxamide can be selectively hydrolyzed to 4-aminopyrimidine-5-carboxylic acid (CAS 20737-41-1) under defined conditions, providing access to both neutral carboxamide and carboxylic acid derivatives from a single purchased building block. Published conditions describe hydrolysis using hydrochloric acid and sodium hydroxide in aqueous medium with a reaction time of 7.0 hours to generate the corresponding acid . The carboxylic acid form has been reported in the literature as a pharmaceutical intermediate for bactericidal 4-amino-5-pyrimidinecarboxamide compounds and anti-tumor MNK inhibitors .

Organic synthesis Building block Hydrolysis

Procurement-Driven Application Scenarios for 4-Aminopyrimidine-5-carboxamide


Kinase Inhibitor Hit-to-Lead: Dual p70S6K/Akt Programs

Researchers pursuing dual p70S6K/Akt inhibition can directly adopt the 4-aminopyrimidine-5-carboxamide scaffold validated by Xiao et al. (2021), where SAR optimization from this parent chemotype yielded analog 37 with single-digit nanomolar potency in both p70S6K and Akt biochemical assays and an hERG IC₅₀ of 17.4 μM [1]. The scaffold provides a defined starting point with established structure-activity relationships and known off-target liability benchmarks.

Syk-Selective Inhibitor Discovery

For allergic and inflammatory disease programs targeting spleen tyrosine kinase (Syk), 4-anilinopyrimidine-5-carboxamide derivatives derived from this parent building block have demonstrated high selectivity for Syk over ZAP-70, c-Src, and PKC, with compound 9a showing an ID₅₀ of 13 mg/kg (subcutaneous) in a passive cutaneous anaphylaxis mouse model [2]. The 4-amino/5-carboxamide geometry is essential for achieving this selectivity profile.

Lck Inhibitor Programs Requiring Improved Cellular Potency

Immunosuppression and autoimmune disease programs targeting lymphocyte-specific kinase (Lck) benefit from the aminopyrimidine amide scaffold described by DiMauro et al. (2008), which demonstrated improved cellular potency and selectivity profiles relative to aminoquinazoline predecessors [3]. The 4-aminopyrimidine-5-carboxamide core is the foundational building block for this chemotype.

Building Block Procurement for Parallel SAR Libraries

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries can use 4-aminopyrimidine-5-carboxamide as a central intermediate. The compound can be directly amidated at the 5-position, hydrolyzed to the carboxylic acid for alternative coupling (7-hour aqueous hydrolysis) , or functionalized at the 4-amino group for anilino substitution. This single building block enables three distinct SAR vectors from a single procurement.

Quote Request

Request a Quote for 4-Aminopyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.